Cas no 1807214-02-3 (Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate)
Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate
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- Inchi: 1S/C12H12ClNO2/c1-3-16-12(15)11-4-8(2)9(6-13)5-10(11)7-14/h4-5H,3,6H2,1-2H3
- InChI Key: CKOQXURPVOJLDL-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C#N)C(C(=O)OCC)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- XLogP3: 2.6
- Topological Polar Surface Area: 50.1
Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015018213-1g |
Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate |
1807214-02-3 | 97% | 1g |
1,579.40 USD | 2021-06-18 | |
| Alichem | A015018213-250mg |
Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate |
1807214-02-3 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
| Alichem | A015018213-500mg |
Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate |
1807214-02-3 | 97% | 500mg |
863.90 USD | 2021-06-18 |
Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate
Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate (CAS No. 1807214-02-3): A Comprehensive Overview
Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate (CAS No. 1807214-02-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in various synthetic pathways and biological applications. The presence of multiple reactive sites, including a chloromethyl group and a cyanide moiety, makes it a versatile intermediate in the synthesis of more complex molecules.
The Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate molecule is derived from benzoic acid derivatives, which are well-known for their broad spectrum of biological activities. The structural modifications, such as the introduction of a methyl group at the 5-position and a cyano group at the 2-position, enhance its reactivity and make it a valuable candidate for further functionalization. These modifications not only improve its solubility and stability but also open up new avenues for its application in drug discovery and material science.
In recent years, there has been a growing interest in the development of novel compounds that can serve as intermediates in the synthesis of pharmaceuticals. The 4-chloromethyl group in Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate is particularly noteworthy, as it can undergo various reactions such as nucleophilic substitution, addition reactions, and condensation reactions. These reactions are crucial for the synthesis of more complex molecules, including heterocyclic compounds and biologically active agents.
The cyanide moiety at the 2-position of the benzoate backbone adds another layer of reactivity to the molecule. Cyanides are known for their ability to participate in various chemical transformations, including metal-catalyzed cross-coupling reactions and oxidation processes. These transformations are essential for the synthesis of complex organic molecules and have been widely used in the pharmaceutical industry.
One of the most compelling aspects of Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate is its potential application in medicinal chemistry. The compound has been investigated as a precursor for the synthesis of various pharmacologically active agents. For instance, it has been used in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that target specific biological pathways. The structural features of this compound make it an ideal candidate for further derivatization to produce novel drug candidates with enhanced efficacy and reduced side effects.
The synthesis of Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate involves several key steps that highlight its complexity and utility. The process typically begins with the bromination or chlorination of benzoic acid derivatives to introduce the necessary halogen atoms at strategic positions. Subsequent reactions, such as nucleophilic substitution and condensation reactions, are then employed to introduce the cyano and ester groups. Each step in the synthesis is carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
In addition to its pharmaceutical applications, Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate has also found utility in material science. The compound's unique structural properties make it suitable for use as a building block in the synthesis of polymers and advanced materials. For example, it has been used in the preparation of conductive polymers and organic semiconductors that have potential applications in electronic devices.
The latest research on Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate has revealed new insights into its reactivity and potential applications. Studies have shown that this compound can undergo catalytic transformations under mild conditions, making it an attractive choice for green chemistry initiatives. Additionally, recent advances in computational chemistry have allowed researchers to predict the behavior of this compound in various reaction conditions with high accuracy. These computational models have been instrumental in optimizing synthetic routes and predicting the outcomes of complex chemical transformations.
The future prospects for Ethyl 4-chloromethyl-2-cyano-5-methylbenzoate are promising, with ongoing research aimed at expanding its applications in pharmaceuticals and materials science. As our understanding of its properties continues to grow, new synthetic methodologies will likely emerge, further enhancing its utility as an intermediate molecule. The development of novel catalysts and reaction conditions will also play a crucial role in making its synthesis more efficient and environmentally friendly.
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